molecular formula C9H12FNO2S B2645543 2-fluoro-N-propylbenzene-1-sulfonamide CAS No. 727982-70-9

2-fluoro-N-propylbenzene-1-sulfonamide

Cat. No. B2645543
CAS RN: 727982-70-9
M. Wt: 217.26
InChI Key: LVTLGYOTDDMIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-fluoro-N-propylbenzene-1-sulfonamide” is a compound with the molecular formula C9H12FNO2S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .


Molecular Structure Analysis

The InChI code for “2-fluoro-N-propylbenzene-1-sulfonamide” is 1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom in the molecule.

Scientific Research Applications

Ureidobenzenesulfonamides as Carbonic Anhydrase Inhibitors

A study on ureidobenzenesulfonamides demonstrated their efficiency as inhibitors of carbonic anhydrase II (bCA II), suggesting potential applications in treating conditions like glaucoma. These compounds, including fluorophenyl substituted sulfonamides, showed significant inhibitory effects without cytotoxic impacts on non-malignant cells, indicating their therapeutic promise (Serbian et al., 2019).

Crystal Structures of N-(2-fluorobenzoyl)-arylsulfonamides

Research on the crystal structures of closely related sulfonamides, including N-(2-fluorobenzoyl)-arylsulfonamides, revealed detailed insights into their intermolecular interactions and packing patterns. This investigation provided valuable information on the structural aspects of sulfonamides, contributing to the understanding of their chemical behavior and potential applications (Suchetan et al., 2016).

Inhibition of Tumor-associated Isozyme IX by Halogenosulfanilamide Derivatives

A study focusing on halogenated sulfonamides explored their role as inhibitors of the tumor-associated carbonic anhydrase isozyme IX. These findings suggest that sulfonamides, including those with fluorine substituents, could be developed into potent and selective antitumor agents (Ilies et al., 2003).

Synthesis of alpha-Fluorosulfonamides

Research on the synthesis of alpha-fluorosulfonamides utilized electrophilic fluorination of tertiary sulfonamides, highlighting a method for preparing these compounds using N-fluorobenzenesulfonimide. This study provides insights into the synthetic approaches for generating fluorinated sulfonamide derivatives (Hill et al., 2004).

Antimicrobial Activity of Sulfonamides and Carbamates

A series of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline demonstrated significant antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents. The research highlighted the synthesis process and evaluated the biological activity against various microbial strains (Janakiramudu et al., 2017).

Future Directions

“2-fluoro-N-propylbenzene-1-sulfonamide” is currently available for research use only . Its potential applications in various fields such as medicine and pharmacology could be explored in future studies.

properties

IUPAC Name

2-fluoro-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTLGYOTDDMIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-propylbenzene-1-sulfonamide

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